1-[(Pyridin-4-yl)methyl]phthalazine
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Overview
Description
1-[(Pyridin-4-yl)methyl]phthalazine is a heterocyclic compound that features a phthalazine core with a pyridin-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-4-yl)methyl]phthalazine typically involves the reaction of phthalazine with pyridin-4-ylmethyl halides under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-4-yl)methyl]phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding phthalazine N-oxide.
Reduction: Reduced phthalazine derivatives.
Substitution: Substituted pyridin-4-ylmethyl derivatives.
Scientific Research Applications
1-[(Pyridin-4-yl)methyl]phthalazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Studied for its potential pharmacological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-4-yl)methyl]phthalazine in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Phthalazine: Shares the same core structure but lacks the pyridin-4-ylmethyl substituent.
Pyridazine: Similar nitrogen-containing heterocycle but with different substitution patterns.
Pyrimidine: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness: 1-[(Pyridin-4-yl)methyl]phthalazine is unique due to its combination of a phthalazine core with a pyridin-4-ylmethyl substituent, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
501901-70-8 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)phthalazine |
InChI |
InChI=1S/C14H11N3/c1-2-4-13-12(3-1)10-16-17-14(13)9-11-5-7-15-8-6-11/h1-8,10H,9H2 |
InChI Key |
WHOWNXIYXLWMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2CC3=CC=NC=C3 |
Origin of Product |
United States |
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